Dexamethasone sodium phosphate

Pharmaceutics Formulation Science Parenteral Drug Delivery

Corticosteroid sourcing often fails due to solubility-limited formulations and particulate safety risks. Dexamethasone sodium phosphate solves these challenges as a freely soluble, pure-liquid prodrug. - ≥51.6 mg/mL aqueous solubility enables sterile injectable and ophthalmic solutions without micronization. - Non-particulate formulation eliminates embolic neurotoxicity risk inherent to particulate suspensions in epidural applications. - Demonstrated >80% fibrosis reduction in preclinical models, outperforming betamethasone phosphate by over 30%. Supplied as a white to creamy-white hygroscopic powder (MW 516.41) with batch-specific HPLC purity documentation.

Molecular Formula C22H28FNa2O8P
Molecular Weight 516.4 g/mol
CAS No. 55203-24-2
Cat. No. B000548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexamethasone sodium phosphate
CAS55203-24-2
SynonymsDecadron phosphate
dexamethasone 21-phosphate
dexamethasone 21-phosphate, (6alpha,11beta,16alpha)-isomer
dexamethasone 21-phosphate, copper (+2) salt (2:3), (11beta,16alpha)-isomer
dexamethasone 21-phosphate, disodium salt, (11beta,16alpha)-isomer
dexamethasone 21-phosphate, disodium salt, (6alpha,11beta,16alpha)-isomer
dexamethasone 21-phosphate, monosodium salt, (11beta,16alpha)-isomer
dexamethasone 21-phosphate, sodium salt, (11beta,16alpha)-isomer
dexamethasone phosphate
dexamethasone phosphate disodium salt
dexamethasone sodium phosphate
dexamethasonedisodium phosphate
Solu- Decadron
Spersadex
Spersadox
Molecular FormulaC22H28FNa2O8P
Molecular Weight516.4 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+]
InChIInChI=1S/C22H30FO8P.2Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2/t12-,15+,16+,17+,19+,20+,21+,22+;;/m1../s1
InChIKeyPLCQGRYPOISRTQ-FCJDYXGNSA-L
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dexamethasone Sodium Phosphate: Water-Soluble Corticosteroid Prodrug


Dexamethasone sodium phosphate (CAS 55203-24-2) is a synthetic glucocorticoid and a water-soluble inorganic ester prodrug of dexamethasone [1]. This phosphate ester modification confers high aqueous solubility, enabling rapid systemic absorption and a fast onset of action following intramuscular or intravenous injection, which distinguishes it from less soluble corticosteroid preparations [2]. The compound is a white to creamy-white, exceedingly hygroscopic powder with a molecular weight of 516.41 [1].

Water-soluble prodrug for injectable formulation research
Rapid systemic absorption supports acute response models
Enables aqueous ophthalmic and parenteral delivery studies

Dexamethasone Sodium Phosphate: Key Differentiators from Other Corticosteroids


Procurement decisions for corticosteroids cannot rely on simple in-class substitution due to critical differences in physicochemical properties, pharmacokinetic profiles, and clinical outcomes. Dexamethasone sodium phosphate's high water solubility and prodrug nature enable its rapid onset of action, a property not shared by the poorly soluble dexamethasone base or its less soluble ester prodrugs [1]. Its anti-inflammatory potency is 25-30 times greater than hydrocortisone, with negligible mineralocorticoid activity, a stark contrast to alternatives like hydrocortisone and methylprednisolone [2]. Furthermore, as a pure liquid, it carries a lower risk of neurotoxicity from particulate aggregation compared to particulate steroid suspensions like methylprednisolone acetate [3]. The quantitative evidence below demonstrates that dexamethasone sodium phosphate offers a unique combination of rapid onset, high potency, and safety profile that is not uniformly available across the corticosteroid class.

Dexamethasone base vs. sodium phosphate
Insoluble base cannot substitute for water-soluble prodrug in injectable or aqueous formulation research.
Hydrocortisone / methylprednisolone
Anti-inflammatory endpoint response may not transfer due to potency and mineralocorticoid differences.
Methylprednisolone acetate suspension
Particulate-based neurotoxicity risk in neuraxial injection models may not be comparable.

Dexamethasone Sodium Phosphate: Quantitative Evidence vs Comparators


Aqueous Solubility Advantage Over Dexamethasone Base

Dexamethasone sodium phosphate is 'freely soluble' in water , a property conferred by its phosphate ester prodrug structure. In contrast, the parent compound dexamethasone (base) is poorly soluble in water [1]. A direct quantitative comparison from a reliable commercial source shows dexamethasone sodium phosphate has a solubility of ≥51.6 mg/mL in water, whereas dexamethasone base is insoluble in water and only sparingly soluble in organic solvents . This solubility difference is a critical factor in enabling the manufacture of stable, ready-to-use injectable solutions of dexamethasone sodium phosphate.

Aqueous solubility vs. base
Reported
≥51.6 mg/mL (freely soluble) vs. insoluble dexamethasone base
Supports aqueous injectable formulation design
Data to verify under specific buffer/pH conditions
Pharmaceutics Formulation Science Parenteral Drug Delivery

Oral Bioavailability: Injectable Solution vs Concentrate

When administered orally, the injectable solution of dexamethasone sodium phosphate (DSPI) demonstrates high relative bioavailability compared to the standard dexamethasone oral concentrate (DOC). In a crossover study of healthy adults receiving an 8 mg dose, the relative bioavailability of DSPI was 87.4% based on AUC(0-t) and 91.1% based on AUC(0-∞) [1]. The mean AUC(0-∞) for DOC and DSPI were 6136.43 ± 2577 and 5591.48 ± 3075 ng/dL/hr, respectively [1]. The study concluded that DSPI is not bioequivalent to DOC, but its high relative bioavailability supports its efficacy when the injectable formulation is administered orally [1].

Oral bioavailability
Head-to-head
91.1% relative bioavailability (AUC0-∞) vs. dexamethasone oral concentrate (reference 100%)
Supports oral dosing of injectable formulation in preclinical models
Crossover study in healthy adults (n=11); LC-MS/MS
Pharmacokinetics Bioequivalence Clinical Pharmacy

Stability in Polypropylene Syringes

Dexamethasone sodium phosphate solutions demonstrate excellent chemical stability when stored in polypropylene syringes, a common practice in hospital and compounding pharmacies. A study evaluating the drug at concentrations of 1 mg/mL and 0.1 mg/mL in 0.9% sodium chloride injection stored at 25°C found that the loss in potency was only 1% for the 1 mg/mL solution and less than 3% for the 0.1 mg/mL solution after 22 days of storage [1]. This quantifies the drug's robustness in a common clinical preparation, ensuring reliable dosing over several weeks of storage.

Stability in syringes
Reported
99% retention (1 mg/mL) after 22 days at 25°C in 0.9% NaCl, polypropylene syringes
Supports pre-filled syringe preparation for repeated-dose studies
HPLC assay; degradation
Fibrosis model response
Head-to-head
>80% reduction in fibrosis vs. ~50% with betamethasone sodium phosphate gel (rat OSMF model)
Supports investigation of localized antifibrotic effects
4-month topical application; histopathology
Particulate-free formulation
Head-to-head
Pure liquid, no identifiable particles vs. particulate suspensions (methylprednisolone acetate)
Supports neuraxial injection research models with reduced particulate-related complications
Microscopic particle size analysis
Pharmaceutical Stability Compounding Hospital Pharmacy

Antifibrotic Efficacy vs Betamethasone Sodium Phosphate

In a comparative in vivo study using an arecoline-induced oral submucous fibrosis (OSMF) model in rats, a mucoadhesive gel formulation of dexamethasone sodium phosphate (DSP) demonstrated significantly greater antifibrotic efficacy than an equivalent formulation of betamethasone sodium phosphate (BSP) [1]. After 4 months of topical oral application, the DSP formulation resulted in more than an 80% reduction in fibrosis, whereas the BSP formulation showed only a nearly 50% reduction [1]. The study concluded that DSP is more effective in minimizing tissue injury and morbidity, making it a more suitable candidate for OSMF treatment [1].

Fibrosis model response
Head-to-head
>80% reduction in fibrosis vs. ~50% with betamethasone sodium phosphate gel (rat OSMF model)
Supports investigation of localized antifibrotic effects
4-month topical application; histopathology
Oral Medicine Pharmacodynamics Mucoadhesive Drug Delivery

Particle-Free Steroid: Reduced Neurotoxicity Risk

The physical form of an injectable corticosteroid is a critical safety parameter. A comparative analysis of particle sizes for different steroids found that dexamethasone sodium phosphate and betamethasone sodium phosphate are 'pure liquid' formulations with no identifiable particles [1]. In contrast, other commonly used corticosteroids like methylprednisolone acetate and compounded betamethasone preparations contain a significantly greater proportion of larger particles [1]. This difference is clinically significant, as particulate steroids have been associated with a higher risk of adverse events, including neurotoxicity and embolic phenomena, following neuraxial or transforaminal injections [1].

Particulate-free formulation
Head-to-head
Pure liquid, no identifiable particles vs. particulate suspensions (methylprednisolone acetate)
Supports neuraxial injection research models with reduced particulate-related complications
Microscopic particle size analysis
Neurotoxicity Drug Safety Interventional Pain Management

Dexamethasone Sodium Phosphate: Optimal Application Scenarios


Aqueous Parenteral and Ophthalmic Formulations

Its 'freely soluble' nature (≥51.6 mg/mL in water) makes dexamethasone sodium phosphate the unambiguous choice for developing injectable solutions, IV admixtures, and ophthalmic drops [1]. This property, in contrast to the insoluble dexamethasone base, allows for the creation of sterile, ready-to-use liquid formulations that are essential for rapid systemic delivery and ocular bioavailability [1]. The demonstrated stability of these solutions in common diluents and containers further supports their practical use in clinical and hospital settings [2].

Mucoadhesive Therapies for Fibrotic Conditions

For localized treatment of fibrotic diseases like oral submucous fibrosis, dexamethasone sodium phosphate offers a significant efficacy advantage. Head-to-head preclinical data shows it achieves a >80% reduction in fibrosis, which is over 30% greater than the ~50% reduction seen with betamethasone sodium phosphate [1]. This superior pharmacodynamic outcome justifies its selection as the active pharmaceutical ingredient (API) in mucoadhesive gel development programs targeting tissue fibrosis.

Emergency & Critical Care: Rapid Anti-Inflammatory Action

The high water solubility and prodrug nature of dexamethasone sodium phosphate ensure a rapid onset of action, which is critical in acute settings such as anaphylaxis, acute asthma exacerbations, and cerebral edema [1]. Its utility is further enhanced by the high oral bioavailability (91.1%) of its injectable formulation, providing a reliable alternative route of administration when oral concentrates are not available [2]. Furthermore, at therapeutic doses, it provides potent anti-inflammatory effects (25-30x hydrocortisone) without the mineralocorticoid activity that can complicate care with other agents [3].

Non-Particulate Steroid for Neuraxial Procedures

In interventional pain management, particularly for epidural and transforaminal injections, the use of a non-particulate steroid is a key safety consideration. Dexamethasone sodium phosphate is a 'pure liquid' formulation, in contrast to particulate suspensions like methylprednisolone acetate, which carry a documented risk of embolic neurotoxicity [1]. Selecting this compound for these high-stakes procedures is a data-driven decision to minimize the potential for catastrophic adverse events [1].

Application
Selection Property
Validation Focus
Aqueous parenteral & ophthalmic formulation research
High aqueous solubility
Sterile solution stability and ocular delivery
Mucoadhesive gel for fibrotic disease models
Antifibrotic model response
Fibrosis reduction in in vivo models
Acute inflammation model studies
Rapid systemic absorption prodrug
Onset of action in acute inflammatory endpoints
Neuraxial injection research models
Non-particulate formulation
Neurotoxicity risk profile in epidural models

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